Benzyl (3R,4S)-3-amino-4-methylpiperidine-1-carboxylate
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Overview
Description
Benzyl (3R,4S)-3-amino-4-methylpiperidine-1-carboxylate is a chiral compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (3R,4S)-3-amino-4-methylpiperidine-1-carboxylate typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the kinetic separation of racemic mixtures using chiral lithium amides . Another approach is the use of glycine ethyl ester as a raw material, followed by amino-addition, protective group strategies, and ring closure reactions .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl (3R,4S)-3-amino-4-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines or alcohols.
Scientific Research Applications
Benzyl (3R,4S)-3-amino-4-methylpiperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a ligand in the study of enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Benzyl (3R,4S)-3-amino-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds share a similar nitrogen-containing ring structure and exhibit comparable biological activities.
Piperidine derivatives: Structurally related compounds that also possess a six-membered ring with nitrogen, used in similar applications.
Uniqueness
Benzyl (3R,4S)-3-amino-4-methylpiperidine-1-carboxylate is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. This stereochemistry can influence the compound’s binding affinity to molecular targets, making it a valuable tool in drug discovery and development.
Properties
Molecular Formula |
C14H20N2O2 |
---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
benzyl (3R,4S)-3-amino-4-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C14H20N2O2/c1-11-7-8-16(9-13(11)15)14(17)18-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10,15H2,1H3/t11-,13-/m0/s1 |
InChI Key |
SRPCZFCRBYSYDY-AAEUAGOBSA-N |
Isomeric SMILES |
C[C@H]1CCN(C[C@@H]1N)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC1CCN(CC1N)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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